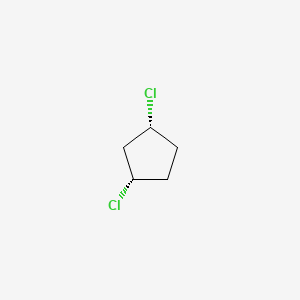

cis-1,3-Dichlorocyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26688-51-7 |

|---|---|

Molecular Formula |

C5H8Cl2 |

Molecular Weight |

139.02 g/mol |

IUPAC Name |

(1R,3S)-1,3-dichlorocyclopentane |

InChI |

InChI=1S/C5H8Cl2/c6-4-1-2-5(7)3-4/h4-5H,1-3H2/t4-,5+ |

InChI Key |

QYWOIFALWOFUTQ-SYDPRGILSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1Cl)Cl |

Canonical SMILES |

C1CC(CC1Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-1,3-Dichlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of cis-1,3-dichlorocyclopentane. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document summarizes key physical and spectroscopic properties, outlines experimental protocols, and presents visual diagrams to illustrate molecular structure and reactivity.

Core Chemical and Physical Properties

This compound is a halogenated cycloalkane with the molecular formula C₅H₈Cl₂.[1] Due to the cis configuration of the two chlorine atoms on the cyclopentane (B165970) ring, the molecule possesses a plane of symmetry, rendering it a meso compound and thus achiral. This has implications for its spectroscopic and reactive properties.

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are computed and should be considered as such.

| Property | Value | Data Type |

| Molecular Formula | C₅H₈Cl₂ | --- |

| Molecular Weight | 139.02 g/mol | Computed |

| Boiling Point | Data not available | --- |

| Melting Point | Data not available | --- |

| Density | Data not available | --- |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. | Inferred |

| XLogP3-AA | 2.4 | Computed |

Stereochemistry

1,3-Dichlorocyclopentane can exist in three stereoisomeric forms: a pair of enantiomers (the trans isomers) and one meso compound (the cis isomer). The cis isomer is achiral due to an internal plane of symmetry.

Experimental Protocols

Detailed experimental data for this compound is not widely available in the literature. The following protocols are generalized procedures based on standard organic chemistry techniques for the synthesis and analysis of similar chlorinated hydrocarbons.

Synthesis of this compound

A potential route for the synthesis of a mixture of dichlorocyclopentanes, including the cis isomer, involves the direct chlorination of cyclopentene (B43876). Separation of the isomers would then be required.

Materials:

-

Cyclopentene

-

Chlorine (gas)

-

An inert solvent (e.g., carbon tetrachloride)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Dissolve cyclopentene in an equal volume of a dry, inert solvent in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the flask in an ice bath to 0°C.

-

Bubble chlorine gas through the solution at a slow, steady rate while stirring vigorously. Monitor the reaction progress by gas chromatography (GC).

-

Once the reaction is complete, cease the chlorine flow and allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

Spectroscopic Analysis: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound. Due to its symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra will be reduced compared to its trans isomers.

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy Protocol:

-

Instrument: 500 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Parameters:

-

Spectral Width: ~10 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 2 s

-

-

Expected Signals: Due to the plane of symmetry, a simplified spectrum is expected. Protons on C1 and C3 are equivalent, as are the protons on C4 and C5. The protons on C2 will also give a distinct signal.

¹³C NMR Spectroscopy Protocol:

-

Instrument: 125 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled experiment

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 5 s

-

-

Expected Signals: The symmetry of the molecule will result in three distinct signals in the ¹³C NMR spectrum, corresponding to the carbons at positions 1/3, 2, and 4/5.

Reactivity

The achiral this compound can undergo substitution and elimination reactions. For instance, reaction with a strong base like sodium hydroxide (B78521) can lead to both mono-substitution (Sₙ2) and mono-elimination (E2) products.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and should be adapted and optimized based on available laboratory equipment and safety procedures. All chemical handling should be performed in accordance with established safety guidelines and with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Molecular Structure of cis-1,3-Dichlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure of cis-1,3-dichlorocyclopentane. Due to a scarcity of direct experimental data for this specific isomer, this document leverages established principles of stereochemistry and conformational analysis, supplemented by representative computational data, to offer a comprehensive overview. The guide covers the molecule's stereochemistry, conformational dynamics, and predicted spectroscopic signatures. Detailed methodologies for computational analysis and a plausible synthetic route are also presented to support further research and application in fields such as medicinal chemistry and materials science, where halogenated cycloalkanes are of growing interest.

Molecular Structure and Stereochemistry

This compound is a halogenated cycloalkane with the molecular formula C₅H₈Cl₂. The "cis" designation indicates that the two chlorine atoms are situated on the same side of the cyclopentane (B165970) ring. A key stereochemical feature of this molecule is the presence of a plane of symmetry that bisects the C4-C5 bond and passes through the C2 carbon atom. This internal symmetry plane makes the molecule achiral, classifying it as a meso compound. Consequently, this compound is optically inactive.[1][2] In contrast, the trans-isomer lacks this plane of symmetry and exists as a pair of enantiomers. In total, 1,3-dichlorocyclopentane has three stereoisomers: the single meso cis-isomer and the enantiomeric pair of trans-isomers.

Conformational Analysis

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations to alleviate torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). For this compound, these conformations are in rapid interconversion at room temperature.

The presence of the two chlorine atoms influences the conformational preference. The molecule will adopt a conformation that minimizes steric and electronic repulsions. In the cis configuration, both chlorine atoms can occupy pseudo-axial or pseudo-equatorial positions. The diequatorial conformation is generally more stable as it minimizes steric hindrance between the chlorine atoms and the hydrogen atoms on the ring.

Predicted Structural Parameters

In the absence of direct experimental data from techniques like gas-phase electron diffraction or X-ray crystallography for this compound, computational chemistry methods such as Density Functional Theory (DFT) can provide reliable predictions of its geometric parameters. The following table summarizes predicted bond lengths and angles for the lowest energy (diequatorial) conformer, calculated at a representative level of theory (e.g., B3LYP/6-31G(d)).

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C-Cl | C1-Cl, C3-Cl | 1.79 |

| C-C | C1-C2, C2-C3, etc. | 1.54 - 1.55 |

| C-H | C-H (methine) | 1.09 |

| C-H | C-H (methylene) | 1.10 |

| Bond Angles (°) | ||

| Cl-C-C | Cl-C1-C2, Cl-C3-C2 | 110.5 |

| C-C-C | C1-C2-C3, etc. | 104.0 - 105.0 |

| H-C-H | H-C2-H, etc. | 107.5 |

Predicted Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of molecular structures. The following tables present the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

Due to the plane of symmetry in this compound, there are four chemically distinct sets of protons, which would give rise to four signals in the ¹H NMR spectrum.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1, H3 (methine) | 4.2 - 4.5 | Multiplet |

| H2 (axial, methylene) | 2.1 - 2.3 | Multiplet |

| H2 (equatorial, methylene) | 1.8 - 2.0 | Multiplet |

| H4, H5 (methylene) | 1.9 - 2.2 | Multiplet |

¹³C NMR Spectroscopy

The symmetry of the molecule results in three distinct carbon environments, leading to three signals in the ¹³C NMR spectrum.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C1, C3 (CH-Cl) | 60 - 65 |

| C2 (CH₂) | 38 - 42 |

| C4, C5 (CH₂) | 30 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Cl bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (alkane) | 2850 - 3000 |

| CH₂ bend (scissoring) | ~1450 |

| C-Cl stretch | 650 - 800 |

Experimental Protocols

Plausible Synthesis: Stereoselective Dichlorination of Cyclopentene (B43876)

A plausible method for the synthesis of this compound involves the dichlorination of cyclopentene followed by separation of the isomers. While direct 1,3-dichlorination is not straightforward, a multi-step synthesis could be envisioned. A more direct, albeit potentially low-yielding, approach could involve radical chlorination of cyclopentyl chloride. For the purpose of this guide, a representative protocol for a related stereoselective synthesis is described.

Reaction: Chlorination of a cyclopentene derivative.

Materials:

-

Cyclopentene

-

N-Chlorosuccinimide (NCS)

-

Aprotic solvent (e.g., carbon tetrachloride, CCl₄)

-

Radical initiator (e.g., benzoyl peroxide)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Purification setup (e.g., fractional distillation or column chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve cyclopentene in CCl₄.

-

Add a catalytic amount of benzoyl peroxide to the solution.

-

In the dropping funnel, prepare a solution of NCS in CCl₄.

-

Heat the cyclopentene solution to reflux.

-

Add the NCS solution dropwise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction progress by GC-MS.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting mixture of chlorinated cyclopentanes by fractional distillation or column chromatography to isolate the this compound isomer.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of cis-1,3-Dichlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical and chiral properties of cis-1,3-dichlorocyclopentane. The molecule serves as a fundamental example of meso compounds, possessing chiral centers yet being achiral as a whole due to internal symmetry. This document will delve into the stereoisomerism of 1,3-dichlorocyclopentane, detailing the distinct properties of the cis and trans isomers. While specific experimental data for this compound is limited in readily available literature, this guide compiles existing data for the isomeric mixture and draws comparisons with analogous compounds to provide a thorough understanding. Key aspects covered include the synthesis of the parent compound, theoretical and practical approaches to isomer separation, and spectroscopic analysis for characterization.

Introduction to the Stereoisomerism of 1,3-Dichlorocyclopentane

1,3-Dichlorocyclopentane is a halogenated cycloalkane with the chemical formula C₅H₈Cl₂. The presence of two chlorine substituents on the cyclopentane (B165970) ring gives rise to constitutional isomers (1,1-, 1,2-, and 1,3-dichlorocyclopentane) and, in the case of the 1,3-isomer, stereoisomerism. The spatial arrangement of the two chlorine atoms relative to the cyclopentane ring results in two diastereomers: a cis isomer and a trans isomer. These diastereomers exhibit distinct physical and chemical properties.

A critical aspect of the stereochemistry of 1,3-dichlorocyclopentane is the existence of three stereoisomers in total:

-

This compound: This isomer is a meso compound. Although it contains two chiral centers (at C1 and C3), the molecule possesses an internal plane of symmetry that bisects the C2-C1-C5 angle and the C3-C4 bond. This symmetry element makes the molecule superimposable on its mirror image, rendering it achiral and therefore optically inactive.

-

trans-1,3-Dichlorocyclopentane: This isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,3R)-1,3-dichlorocyclopentane and (1S,3S)-1,3-dichlorocyclopentane. A racemic mixture of the trans isomers will also be optically inactive, but the individual enantiomers will rotate plane-polarized light in equal and opposite directions.

The relationship between these stereoisomers is that the cis isomer is a diastereomer of the trans enantiomers.

Data Presentation

Quantitative data for the individual stereoisomers of 1,3-dichlorocyclopentane is not extensively reported. The following table summarizes the available data for the isomeric mixture and provides context by comparing it with related compounds.

| Property | Value (1,3-Dichlorocyclopentane mixture) | Notes and Comparison with Analogous Compounds |

| Molecular Formula | C₅H₈Cl₂ | - |

| Molecular Weight | 139.02 g/mol [1][2][3] | - |

| Boiling Point | 185.7 ± 15.0 °C at 760 mmHg[4] | For diastereomers, the cis isomer often has a higher boiling point than the trans isomer due to a larger net dipole moment. For example, cis-1,2-dichloroethene has a boiling point of 60.3°C, while the trans isomer boils at 47.5°C.[5] A similar trend would be expected for the 1,3-dichlorocyclopentane isomers. |

| Density | 1.2 ± 0.1 g/cm³[4] | The density of individual stereoisomers is expected to be very similar. |

| Optical Activity | Optically inactive (for the cis isomer and the racemic trans mixture) | The cis isomer is a meso compound and is achiral.[6] The individual enantiomers of the trans isomer are optically active, but specific rotation values are not readily available in the literature. |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and separation of this compound are not prevalent in the reviewed literature. However, established methods for the synthesis of cyclic dichlorides and the separation of diastereomers can be adapted.

Synthesis of 1,3-Dichlorocyclopentane

A plausible synthetic route to 1,3-dichlorocyclopentane involves the chlorination of 1,3-cyclopentanediol (B3029237). The stereochemistry of the starting diol will influence the stereochemical outcome of the product mixture.

Protocol: Chlorination of 1,3-Cyclopentanediol with Thionyl Chloride

This procedure is a general method for the conversion of diols to dichlorides and would need to be optimized for 1,3-cyclopentanediol.

Materials:

-

1,3-Cyclopentanediol (mixture of cis and trans isomers)

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,3-cyclopentanediol (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) to the solution. If pyridine is used, it should be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC or GC.

-

Cool the reaction mixture and slowly pour it over crushed ice.

-

Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dichlorocyclopentane.

Expected Outcome: This reaction typically proceeds with inversion of configuration at the chiral centers. Therefore, starting with cis-1,3-cyclopentanediol would be expected to yield trans-1,3-dichlorocyclopentane, and starting with trans-1,3-cyclopentanediol would yield the cis isomer. Using a mixture of diol isomers will result in a mixture of the dichloride stereoisomers.

Separation of Stereoisomers

The separation of the diastereomeric cis and trans isomers can be achieved by physical methods that exploit their different physical properties. The subsequent resolution of the racemic trans isomer requires chiral techniques.

Protocol: Separation of cis- and trans-1,3-Dichlorocyclopentane by Fractional Distillation

-

The crude mixture of 1,3-dichlorocyclopentane is subjected to fractional distillation using a column with a high number of theoretical plates.

-

The distillation should be performed under reduced pressure to avoid decomposition.

-

Fractions are collected at different temperature ranges. The isomer with the lower boiling point (expected to be the trans isomer) will distill first.

-

The purity of the collected fractions should be assessed by gas chromatography (GC) or NMR spectroscopy.

Protocol: Chiral Resolution of trans-1,3-Dichlorocyclopentane

While direct chiral resolution of dihalides is uncommon, a general approach involves derivatization with a chiral resolving agent to form diastereomers that can be separated by crystallization, followed by regeneration of the enantiomers. For dihalides, this is often challenging. A more modern and effective method is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC:

-

A solution of the racemic trans-1,3-dichlorocyclopentane is prepared in a suitable mobile phase (e.g., hexane/isopropanol).

-

The solution is injected onto a chiral stationary phase (CSP) column.

-

The enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation.

-

The separated enantiomers can be collected, and the solvent removed to yield the pure enantiomers.

Mandatory Visualizations

Stereoisomeric Relationships

The following diagram illustrates the relationship between the stereoisomers of 1,3-dichlorocyclopentane.

Experimental Workflow for Synthesis and Separation

This diagram outlines a logical workflow for the synthesis and separation of the stereoisomers of 1,3-dichlorocyclopentane.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: Due to the plane of symmetry in the cis isomer, the two methine protons (CHCl) are chemically equivalent, as are the protons on the C2 and C5 methylene (B1212753) groups, and the protons on the C4 methylene group. This would lead to a simpler spectrum. In the chiral trans isomer, the methine protons are diastereotopic, as are the methylene protons, which would result in a more complex spectrum with more signals.

-

¹³C NMR Spectroscopy: Similarly, the cis isomer would exhibit fewer signals in the ¹³C NMR spectrum due to its symmetry. The C1 and C3 carbons would be equivalent, as would the C2 and C5 carbons. The trans isomer, being asymmetric, would show five distinct signals for the five carbon atoms of the ring.

Conclusion

This compound is a quintessential example of a meso compound, possessing chirality centers but being achiral overall due to an internal plane of symmetry. This contrasts with the trans isomer, which is chiral and exists as a pair of enantiomers. While detailed experimental data for the individual stereoisomers of 1,3-dichlorocyclopentane are sparse in the literature, this guide has provided a comprehensive overview of its stereochemical principles, along with plausible synthetic and separation strategies based on established chemical knowledge. The provided visualizations and theoretical spectroscopic analysis offer a framework for researchers working with this and related cyclic halogenated compounds. Further experimental investigation is warranted to fully characterize the physical and chiroptical properties of the individual stereoisomers.

References

An In-depth Technical Guide to the Physical Properties of cis-1,3-Dichlorocyclopentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-1,3-Dichlorocyclopentane is a halogenated cycloalkane with the molecular formula C₅H₈Cl₂. Its structure consists of a five-membered cyclopentane (B165970) ring substituted with two chlorine atoms at the 1 and 3 positions, with both chlorine atoms oriented on the same side of the ring (cis configuration). This stereoisomer is one of three stereoisomers of 1,3-dichlorocyclopentane, the others being the enantiomeric pair of trans-1,3-dichlorocyclopentane.[1][2] The physical properties of this compound are crucial for its application in chemical synthesis and for understanding its behavior in various chemical and biological systems. This guide provides a summary of its key physical properties and the experimental methods for their determination.

Core Physical Properties

The quantitative physical properties of 1,3-dichlorocyclopentane are summarized in the table below. It is important to note that much of the publicly available data does not differentiate between the cis and trans isomers and may represent calculated values or data for a mixture of isomers.

| Physical Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂ | PubChem[3] |

| Molecular Weight | 139.02 g/mol | PubChem[3] |

| Boiling Point | 185.7 ± 15.0 °C (at 760 mmHg) | Not specified for cis isomer |

| Density | 1.2 ± 0.1 g/cm³ | Not specified for cis isomer |

| Melting Point | Not available | |

| Refractive Index | Not available |

Experimental Protocols for Determination of Physical Properties

The following sections detail standard experimental methodologies for the determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[4]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

-

Stand and clamps

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath, making sure the sample is fully submerged in the heating oil.

-

The heating source is applied, and the temperature of the bath is gradually increased while stirring to ensure uniform heat distribution.

-

As the liquid approaches its boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. The heat source is then removed.

-

The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[4][5]

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined by accurately measuring the mass of a known volume of the liquid.[6][7]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

-

A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder using a pipette to ensure accuracy. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then re-weighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume.

-

The procedure should be repeated multiple times, and the average value should be reported to ensure precision and accuracy.[8]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be measured using a refractometer or interferometric methods.[9][10] A common laboratory instrument for this purpose is the Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (if temperature control is required)

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

-

Soft lens tissue

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed and locked. If the instrument is connected to a water bath, the sample is allowed to equilibrate to the desired temperature.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a color fringe is observed at the boundary, the dispersion compensator is adjusted to achieve a sharp, achromatic boundary line.

-

The refractive index is read directly from the instrument's scale.

-

After the measurement, the prisms are cleaned thoroughly. The measurement should be repeated to ensure consistency.

Stereochemistry and Structural Representation

The "cis" configuration of 1,3-dichlorocyclopentane indicates that the two chlorine atoms are on the same side of the cyclopentane ring. This has implications for the molecule's symmetry and physical properties. The logical relationship between the IUPAC name and the stereochemical structure is depicted below.

Caption: Logical flow from IUPAC name to stereochemical structure of this compound.

References

- 1. youtube.com [youtube.com]

- 2. allen.in [allen.in]

- 3. 1,3-Dichlorcyclopentan | C5H8Cl2 | CID 548852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-1,3-Dichlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1,3-Dichlorocyclopentane, including its IUPAC nomenclature, synonyms, physical and spectroscopic properties, and a discussion of its stereoisomerism. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is critical for clear scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the cis isomer of 1,3-Dichlorocyclopentane is 1,3-dichlorocyclopentane .[1] It is important to specify the stereochemistry as cis when referring to this particular isomer.

Synonyms:

Physicochemical Properties

A summary of the available quantitative data for 1,3-Dichlorocyclopentane is presented in the table below. Note that some data may be for the unspecified isomer mixture or are computationally derived.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂ | PubChem[1] |

| Molecular Weight | 139.02 g/mol | PubChem[1] |

| Exact Mass | 138.0003056 Da | PubChem[1] |

| Boiling Point | 185.7±15.0 °C at 760 mmHg | ChemSrc[2] |

| Density | 1.2±0.1 g/cm³ | ChemSrc[2] |

| XLogP3-AA (Computed) | 2.4 | PubChem[1] |

Stereoisomerism

1,3-Dichlorocyclopentane can exist as three stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer). The cis isomer is achiral due to a plane of symmetry. Understanding the stereochemistry of this and related molecules is crucial in drug development, as different stereoisomers can exhibit distinct biological activities.

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Due to the plane of symmetry, a simpler spectrum is expected compared to the trans isomer. Distinct signals for the protons on the carbon atoms bearing the chlorine atoms and the other methylene (B1212753) protons will be observed. |

| ¹³C NMR | A limited number of signals would be expected due to the molecular symmetry. |

| IR Spectroscopy | Characteristic C-H and C-Cl stretching and bending vibrations would be present. The fingerprint region would be unique to the cis isomer. |

| Mass Spectrometry | The molecular ion peak would be observed, along with a characteristic isotopic pattern (M, M+2, M+4) confirming the presence of two chlorine atoms. Fragmentation patterns would involve the loss of chlorine atoms or HCl. |

Experimental Protocols

A detailed, validated experimental protocol specifically for the synthesis of this compound is not available in the reviewed literature. However, a general approach for the synthesis of dichlorocycloalkanes often involves the chlorination of the corresponding cycloalkene or the reaction of a diol with a chlorinating agent.

For illustrative purposes, a protocol for the synthesis of a related compound, cis-1,2-dichlorocyclohexane, is provided below. A similar strategy could potentially be adapted for the synthesis of this compound from a suitable precursor.

Example Protocol: Synthesis of cis-1,2-Dichlorocyclohexane [4]

This procedure involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane.

Materials:

-

Anhydrous benzene (B151609)

-

Chlorine gas

-

1,2-Epoxycyclohexane

-

Petroleum ether

-

5% Sodium bisulfite solution

Procedure:

-

A solution of triphenylphosphine in anhydrous benzene is prepared in a three-necked flask equipped with a gas inlet, mechanical stirrer, and condenser.

-

The flask is cooled in an ice bath, and chlorine gas is introduced until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.

-

A solution of triphenylphosphine in benzene is added, followed by the dropwise addition of a solution of 1,2-epoxycyclohexane in benzene.

-

The reaction mixture is stirred, and the resulting triphenylphosphine oxide is filtered off.

-

The filtrate is washed with aqueous sodium bisulfite and water, dried over magnesium sulfate, and concentrated.

-

The crude product is purified by distillation to yield cis-1,2-dichlorocyclohexane.

Note: This protocol is for a related compound and would require significant modification and optimization for the synthesis of this compound. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Synthesis and Discovery of cis-1,3-Dichlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-1,3-Dichlorocyclopentane is a halogenated cyclic hydrocarbon with a unique stereochemical configuration. As the meso isomer of 1,3-dichlorocyclopentane, it possesses a plane of symmetry that renders it achiral, despite having two stereocenters. This technical guide provides a comprehensive overview of the synthesis, properties, and stereochemical nature of this compound. It includes a detailed discussion of the prevalent synthetic methodologies, challenges in stereoselective synthesis and purification, and available physicochemical and spectroscopic data. This document also addresses the current landscape of its known biological activities, which, at present, appears to be an under-investigated area.

Introduction

The study of halogenated cycloalkanes is a cornerstone of modern organic chemistry, with wide-ranging implications in medicinal chemistry, materials science, and chemical synthesis. Among these, dichlorinated cyclopentanes represent a class of compounds with interesting stereochemical properties. There are three constitutional isomers of dichlorocyclopentane: 1,1-dichloro-, 1,2-dichloro-, and 1,3-dichlorocyclopentane.[1][2] The 1,2- and 1,3-isomers further exist as stereoisomers. Specifically, 1,3-dichlorocyclopentane has two stereoisomers: a pair of enantiomers (trans-1,3-dichlorocyclopentane) and a meso compound (this compound).[1][2]

This guide focuses on the this compound isomer, a molecule whose symmetrical structure belies the complexities associated with its synthesis and isolation. Understanding the stereochemical relationships and the pathways to access this specific isomer is crucial for researchers who may encounter it as a synthetic intermediate, a reference compound, or a potential building block for more complex molecular architectures.

Stereochemistry of 1,3-Dichlorocyclopentane

The defining characteristic of this compound is its nature as a meso compound. Despite the presence of two chiral centers (at carbons 1 and 3), the molecule as a whole is achiral due to an internal plane of symmetry that bisects the C2 carbon and the bond between C4 and C5.[1] This is in contrast to its diastereomer, trans-1,3-dichlorocyclopentane, which lacks this plane of symmetry and therefore exists as a pair of enantiomers.[2]

Synthesis of this compound

The discovery and initial synthesis of this compound are not well-documented in easily accessible historical literature. The most commonly cited method for the preparation of dichlorocyclopentanes is the free-radical chlorination of cyclopentane (B165970).[2][3][4] This method, however, is not stereoselective and results in a complex mixture of products.

The photochemical chlorination of cyclopentane proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of chlorine molecules by UV light.[3][4] The resulting chlorine radicals can abstract a hydrogen atom from any of the equivalent carbons on the cyclopentane ring. Subsequent reaction with another chlorine molecule leads to the formation of chlorocyclopentane (B1362555). Further chlorination of chlorocyclopentane yields a mixture of dichlorinated products, including 1,1-, 1,2-, and 1,3-dichlorocyclopentanes, each with their respective stereoisomers where applicable.[1][2]

The distribution of these isomers is influenced by statistical factors and the relative stability of the intermediate radicals. The separation of this isomeric mixture into its pure components, including this compound, is a significant challenge.

Experimental Protocols

General Protocol for the Photochemical Chlorination of Cyclopentane:

-

Materials: Cyclopentane, chlorine gas (or sulfuryl chloride as a source of chlorine radicals), a suitable inert solvent (e.g., carbon tetrachloride, though caution is advised due to its toxicity), and a UV light source.

-

Procedure:

-

In a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer, a solution of cyclopentane in the chosen solvent is prepared.

-

The solution is irradiated with a UV lamp while chlorine gas is bubbled through the mixture at a controlled rate. The reaction is typically carried out at low temperatures to minimize over-chlorination.

-

The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of mono- and dichlorinated products.

-

Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove any dissolved HCl and unreacted chlorine.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation.

-

The resulting crude product is a mixture of unreacted cyclopentane, chlorocyclopentane, and various isomers of dichlorocyclopentane.[1][2]

-

Separation of Isomers:

The separation of the complex mixture of dichlorocyclopentane isomers is challenging. Fractional distillation is a potential method, but its effectiveness is limited by the close boiling points of the different isomers. Chromatographic techniques, such as preparative gas chromatography, would likely be more effective for isolating pure this compound, although this is often not practical for large quantities.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is available from various chemical databases, although some of this data may be predicted rather than experimentally determined.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₂ | [5] |

| Molecular Weight | 139.02 g/mol | [5] |

| IUPAC Name | This compound | |

| CAS Number | Not available | |

| Boiling Point | Predicted: ~150-160 °C | |

| Density | Predicted: ~1.2 g/cm³ | |

| Appearance | Colorless liquid (expected) |

Spectroscopic Data:

-

¹H NMR: Due to the plane of symmetry, a simplified spectrum with fewer signals than its trans counterpart is expected. Protons on C1 and C3 would be equivalent, as would the pairs of protons on C4 and C5. The proton on C2 would be unique.

-

¹³C NMR: Similarly, a reduced number of signals would be anticipated. Carbons 1 and 3 would be equivalent, as would carbons 4 and 5, with a separate signal for carbon 2.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not reveal any specific studies on the biological activity or the involvement of this compound in any signaling pathways. There is no readily available information on its use as a drug, a lead compound in drug development, or as a tool to probe biological systems. Toxicological data for this specific isomer is also not well-documented. This represents a significant gap in the current knowledge and an area for potential future research.

Conclusion

This compound is a stereochemically interesting molecule, notable for being a meso compound. Its synthesis is most commonly approached through the non-selective free-radical chlorination of cyclopentane, which necessitates challenging purification steps to isolate the desired isomer from a complex product mixture. While its basic physicochemical properties can be predicted, detailed experimental data, particularly spectroscopic and biological activity data, remains scarce in the public domain. For researchers and professionals in drug development, this compound currently stands as a simple yet challenging synthetic target, with its potential biological relevance yet to be explored. Further research into stereoselective synthetic routes and the biological evaluation of this compound could open new avenues for its application.

References

- 1. reddit.com [reddit.com]

- 2. How many dichloro products (including stereoisomers) are formed when cycl.. [askfilo.com]

- 3. brainly.com [brainly.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. 1,3-Dichlorcyclopentan | C5H8Cl2 | CID 548852 - PubChem [pubchem.ncbi.nlm.nih.gov]

cis-1,3-Dichlorocyclopentane CAS number and database information

An In-depth Technical Guide to cis-1,3-Dichlorocyclopentane

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and proposed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Database Information

CAS Number: 26688-51-7[1]

This compound is a halogenated cycloalkane. It is one of the three stereoisomers of 1,3-dichlorocyclopentane. The cis isomer is a meso compound due to a plane of symmetry, making it achiral. The other two stereoisomers constitute a pair of enantiomers of trans-1,3-dichlorocyclopentane.

Information in public databases such as PubChem often groups the isomers under a general entry for 1,3-dichlorocyclopentane. The primary identifier for this general entry is CID 548852.[2]

Quantitative Data

Table 1: Computed Physicochemical Properties of 1,3-Dichlorocyclopentane

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂ | PubChem[2] |

| Molecular Weight | 139.02 g/mol | PubChem[2] |

| Exact Mass | 138.0003056 Da | PubChem[2] |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 2.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Topological Polar Surface Area | 0 Ų | PubChem[2] |

| Complexity | 55.1 | PubChem[2] |

Table 2: Predicted Spectroscopic Data for this compound

The spectroscopic characteristics of this compound can be predicted based on its molecular symmetry and by analogy to similar compounds like cis-1,2-dichlorocyclopentane.

| Technique | Predicted Observations |

| ¹H NMR | Due to the plane of symmetry in the cis isomer, fewer signals are expected compared to the trans isomer. Three distinct sets of proton signals are predicted. |

| ¹³C NMR | Similar to the ¹H NMR, the symmetry of the cis isomer would result in a simpler spectrum than the trans enantiomers. Three distinct carbon signals are predicted.[3] |

| Mass Spectrometry (MS) | The molecular ion (M⁺) peak would be observed, showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). The fragmentation pathways are expected to involve the loss of chlorine atoms or hydrogen chloride. |

| Infrared (IR) Spectroscopy | The spectrum would show characteristic C-H stretching and bending vibrations, as well as C-Cl stretching frequencies. The fingerprint region would be unique to the cis stereoisomer. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide proposed methodologies based on established organic chemistry principles and adaptations from protocols for related compounds.

Proposed Synthesis of this compound

A plausible route for the synthesis of a mixture of cis- and trans-1,3-dichlorocyclopentane is the free-radical chlorination of cyclopentane (B165970), followed by separation of the isomers.

Reaction: Chlorination of Cyclopentane

Materials:

-

Cyclopentane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or UV light source

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

-

Apparatus for reflux, inert atmosphere, and distillation/chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentane in the anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of AIBN to the solution.

-

Slowly add sulfuryl chloride (1.0-1.2 equivalents) to the reaction mixture.

-

Initiate the reaction by heating the mixture to reflux or by irradiating with a UV lamp.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred solution of 5% sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product will be a mixture of chlorinated cyclopentanes, including cis- and trans-1,3-dichlorocyclopentane.

-

Purify and separate the isomers using fractional distillation or preparative gas chromatography.

Analytical Method: Isomer Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the separation of similar isomeric compounds.[4]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column with a polar stationary phase (e.g., Polyethylene Glycol - WAX type).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 180 °C.

-

Hold at 180 °C for 5 minutes.

-

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

MS Transfer Line Temperature: 230 °C.

-

Ion Source Temperature: 200 °C.

Sample Preparation:

-

Prepare a dilute solution (100-1000 ppm) of the isomer mixture in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Ensure the sample is free from non-volatile residues.

Data Analysis: The cis and trans isomers are expected to be resolved as distinct peaks. The less polar trans isomer is likely to elute before the more polar cis isomer on a polar stationary phase. Peak identification can be confirmed by analyzing the mass spectrum of each eluting peak and comparing it with library data or theoretical fragmentation patterns.

Mandatory Visualizations

Stereoisomers of 1,3-Dichlorocyclopentane

Caption: Relationship between the stereoisomers of 1,3-dichlorocyclopentane.

Proposed Experimental Workflow: Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of this compound.

References

Theoretical Exploration of cis-1,3-Dichlorocyclopentane: A Conformational and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of cis-1,3-dichlorocyclopentane, a halogenated cycloalkane of interest in synthetic chemistry and as a structural motif in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific isomer, this paper synthesizes data from analogous compounds and established principles of conformational analysis to predict its structural and spectroscopic properties. The guide covers the conformational landscape, including the dynamic process of pseudorotation, predicted spectroscopic signatures, and plausible synthetic pathways. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

Cyclopentane (B165970) and its derivatives are fundamental structures in organic chemistry, appearing in a wide array of natural products and synthetic molecules. The conformational flexibility of the five-membered ring, characterized by the low-energy barrier for pseudorotation, plays a crucial role in determining the molecule's overall shape, reactivity, and biological activity. The introduction of substituents, such as chlorine atoms, significantly influences the conformational preferences of the cyclopentane ring. Understanding the three-dimensional structure and dynamic behavior of substituted cyclopentanes like this compound is essential for rational drug design and the development of stereoselective synthetic methodologies.

This whitepaper will delve into the theoretical aspects of this compound, providing a detailed analysis of its conformational space and predicted spectroscopic characteristics.

Conformational Analysis

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most significant conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. These conformers can interconvert through a low-energy process called pseudorotation, where the pucker appears to rotate around the ring.[1][2]

For this compound, the positions of the chlorine atoms will dictate the relative energies of the possible envelope and twist conformers. The primary steric interactions to consider are those between the chlorine atoms and the axial-like hydrogen atoms. The conformers that minimize these steric clashes are expected to be the most stable.

While specific computational data for this compound is scarce, we can extrapolate from studies on related chlorocycloalkanes. The general principle is that bulky substituents prefer to occupy positions that minimize 1,3-diaxial-like interactions.

Key Conformers and Pseudorotation Pathway

The pseudorotation in a substituted cyclopentane can be visualized as a continuous interconversion between various envelope and twist forms. The energy landscape is not uniform, with certain conformers being more stable than others due to the substituent effects.

References

Cis-1,3-Dichlorocyclopentane: A Technical Guide to Its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of cis-1,3-dichlorocyclopentane. Due to the limited availability of direct experimental data for this specific isomer, this guide draws upon established principles of stereochemistry, conformational analysis of analogous cyclic systems, and general reactivity patterns of secondary alkyl halides.

Molecular Structure and Stereochemistry

This compound is a halogenated cycloalkane with the chemical formula C₅H₈Cl₂. The "cis" designation indicates that the two chlorine atoms are situated on the same side of the cyclopentane (B165970) ring. A key stereochemical feature of this molecule is its meso nature. Despite having two stereocenters (at carbons 1 and 3), the molecule possesses an internal plane of symmetry that bisects the C2-C1-C5 and C3-C4 bonds, rendering it achiral and thus optically inactive.[1][2]

Stability Profile

The thermodynamic stability of this compound is primarily governed by its conformational preferences, which aim to minimize steric and torsional strain. Cyclopentane and its derivatives are not planar and exist in puckered conformations, most commonly the envelope and half-chair forms, which rapidly interconvert.

Table 1: Computed Physical and Chemical Properties of 1,3-Dichlorocyclopentane

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₂ | PubChem[5] |

| Molecular Weight | 139.02 g/mol | PubChem[5] |

| XLogP3-AA | 2.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

| Exact Mass | 138.0003056 Da | PubChem[5] |

| Monoisotopic Mass | 138.0003056 Da | PubChem[5] |

Reactivity Profile

This compound, as a secondary alkyl halide, is susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions, particularly in the presence of a strong base.[6] The stereochemistry of the molecule plays a critical role in determining the preferred reaction pathway and the resulting products.

Nucleophilic Substitution (Sₙ2)

In the presence of a good nucleophile and a suitable solvent, this compound can undergo Sₙ2 reactions. The nucleophile will attack the carbon atom bearing a chlorine atom from the side opposite to the leaving group. This results in an inversion of stereochemistry at the reaction center. Given that the starting material is a meso compound, the monosubstituted product will be chiral.

Elimination (E2)

Elimination reactions, specifically the E2 mechanism, are also prominent for this compound when treated with a strong, sterically hindered base. The E2 reaction is a concerted process that requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (chlorine). In the cyclopentane ring, achieving a perfect 180° dihedral angle can be challenging due to ring strain. However, the molecule can adopt conformations that allow for a pseudo-anti-periplanar arrangement.

For this compound, the removal of a hydrogen atom from either C2 or C4 can lead to the formation of 3-chlorocyclopentene. The removal of a hydrogen from C5 is also possible, leading to 4-chlorocyclopentene. The regioselectivity of the elimination will depend on the specific base used and the reaction conditions.

The relationship between the stereochemistry of the substrate and the preferred reaction pathway is crucial for predicting the outcome of reactions involving this compound.

Caption: Reactivity pathways for this compound.

Experimental Protocols (Generalized)

Synthesis of a Mixture of Dichlorocyclopentane Isomers

A mixture of dichlorocyclopentane isomers, including the cis-1,3-isomer, can be synthesized by the free-radical chlorination of cyclopentane. Separation of the isomers would then be necessary, likely through fractional distillation or chromatography.

Materials:

-

Cyclopentane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or UV light (as initiator)

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyclopentane in the inert solvent.

-

Add a catalytic amount of AIBN or prepare for UV irradiation.

-

Heat the mixture to reflux (if using AIBN) or begin UV irradiation.

-

Slowly add a solution of sulfuryl chloride in the inert solvent from the dropping funnel.

-

After the addition is complete, continue the reaction for a specified time, monitoring the progress by GC.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

The resulting mixture of dichlorocyclopentane isomers can be separated by fractional distillation under reduced pressure.

Caption: Generalized synthesis workflow.

Comparative Reactivity Study (E2 Elimination)

A generalized protocol to compare the elimination reaction rates of cis- and trans-1,3-dichlorocyclopentane can be designed based on methods used for similar compounds.[7]

Materials:

-

This compound

-

trans-1,3-Dichlorocyclopentane

-

Strong, non-nucleophilic base (e.g., potassium tert-butoxide)

-

Anhydrous tert-butanol (B103910) (solvent)

-

Internal standard for GC analysis (e.g., dodecane)

-

Quenching solution (e.g., dilute HCl)

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Prepare stock solutions of the cis and trans isomers and the internal standard in anhydrous tert-butanol.

-

In separate reaction vials, place a known volume of the respective isomer stock solution.

-

Equilibrate the vials to the desired reaction temperature in a constant temperature bath.

-

Initiate the reaction by adding a pre-heated solution of potassium tert-butoxide in tert-butanol.

-

At specific time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing the dilute HCl solution.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Analyze the organic extracts by GC-FID to determine the concentration of the remaining dichlorocyclopentane and the formed chlorocyclopentene products relative to the internal standard.

-

Plot the concentration of the reactant versus time for both isomers to determine the reaction rates.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Due to the plane of symmetry, three distinct signals would be expected: one for the two equivalent protons on C1 and C3, one for the four equivalent protons on C2 and C4, and one for the two equivalent protons on C5. The protons on C1 and C3 would be shifted downfield due to the deshielding effect of the chlorine atoms. |

| ¹³C NMR | Three signals are expected due to symmetry: one for the two equivalent carbons bearing chlorine (C1 and C3), one for the two equivalent methylene (B1212753) carbons adjacent to the chloro-substituted carbons (C2 and C4), and one for the unique methylene carbon (C5). |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for a cycloalkane would be present. A strong absorption band in the fingerprint region (typically 600-800 cm⁻¹) corresponding to the C-Cl stretching vibration is expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 138. The isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a 9:6:1 ratio) would be a key diagnostic feature. Common fragmentation pathways would include the loss of a chlorine atom (M⁺ - 35/37) and the loss of HCl (M⁺ - 36). |

Conclusion

This compound is a meso compound with a predicted preference for a diequatorial-like conformation, which minimizes steric strain. Its reactivity is characterized by a competition between Sₙ2 and E2 pathways, with the stereochemical outcome being highly dependent on the reaction conditions and the nature of the attacking species. While a lack of extensive experimental data necessitates reliance on analogies to similar systems, the principles outlined in this guide provide a robust framework for understanding and predicting the chemical behavior of this molecule. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

- 1. Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,3-Dichlorcyclopentan | C5H8Cl2 | CID 548852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of cis-1,3-Dichlorocyclopentane from Cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a two-step synthetic protocol for the preparation of cis-1,3-dichlorocyclopentane, a halogenated cycloalkane of interest in synthetic chemistry and as a building block in drug discovery. The synthesis commences with the allylic chlorination of cyclopentene (B43876) to yield 3-chlorocyclopentene (B1346679), which is subsequently hydrochlorinated to the target compound. This application note provides detailed experimental procedures for each step, a summary of relevant quantitative data, and visualizations of the reaction workflow and mechanism.

Introduction

Dichlorinated cyclopentane (B165970) scaffolds are valuable intermediates in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. The specific stereoisomer, this compound, presents a unique substitution pattern that can be exploited for further functionalization. Direct dichlorination of cyclopentene typically yields the 1,2-dichloro isomer. Therefore, a multi-step approach is required to achieve the 1,3-substitution pattern. The described methodology involves a radical-initiated allylic chlorination followed by an electrophilic addition of hydrogen chloride.

Data Presentation

A summary of the key quantitative data for the reactants, intermediates, and the final product is presented in Table 1. Please note that the yield for the hydrochlorination step can be variable and is dependent on the successful separation of the desired cis-isomer from the likely mixture of stereoisomers.

Table 1: Summary of Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical Properties |

| Cyclopentene | C₅H₈ | 68.12 | - | b.p.: 44.2 °C |

| 3-Chlorocyclopentene | C₅H₇Cl | 102.56 | 60-70% | b.p.: ~105-107 °C |

| This compound | C₅H₈Cl₂ | 139.02 | Variable | - |

Experimental Protocols

Step 1: Synthesis of 3-Chlorocyclopentene via Allylic Chlorination

Principle:

This reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), generates radicals upon heating, which then abstract an allylic hydrogen from cyclopentene. The resulting resonance-stabilized cyclopentenyl radical reacts with N-chlorosuccinimide (NCS) to form 3-chlorocyclopentene.

Materials:

-

Cyclopentene

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, dissolve N-chlorosuccinimide (1.0 eq) in anhydrous carbon tetrachloride.

-

Add cyclopentene (1.2 eq) to the solution.

-

Add a catalytic amount of AIBN (0.02 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude 3-chlorocyclopentene by fractional distillation under reduced pressure to obtain the pure product.

Step 2: Synthesis of this compound via Hydrochlorination

Principle:

The hydrochlorination of 3-chlorocyclopentene is an electrophilic addition reaction. The double bond of the alkene acts as a nucleophile, attacking the hydrogen of hydrogen chloride (HCl). This forms a carbocation intermediate, which is then attacked by the chloride ion. It is important to note that this reaction typically proceeds through a planar carbocation intermediate, which can lead to the formation of both cis (syn-addition) and trans (anti-addition) isomers. Achieving high selectivity for the cis isomer is challenging and may require specific reaction conditions or catalysts that are not standard. The following protocol describes a general procedure, and the product will likely require purification to isolate the desired cis isomer.

Materials:

-

3-Chlorocyclopentene

-

Hydrogen chloride (gas or solution in a suitable solvent like diethyl ether)

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a gas inlet tube and magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column for purification (e.g., silica (B1680970) gel)

Procedure:

-

Dissolve 3-chlorocyclopentene (1.0 eq) in anhydrous diethyl ether in a round-bottom flask and cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. Alternatively, add a pre-prepared solution of HCl in diethyl ether dropwise.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution to neutralize excess HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution using a rotary evaporator to obtain the crude product, which will likely be a mixture of cis- and trans-1,3-dichlorocyclopentane.

-

Purify the crude mixture using column chromatography on silica gel to separate the stereoisomers and isolate the this compound.

Visualizations

Reaction Workflow

The overall synthetic pathway from cyclopentene to this compound is a two-step process as illustrated below.

Caption: Two-step synthesis of this compound.

Signaling Pathway: Radical Chlorination Mechanism

The first step of the synthesis, the allylic chlorination, proceeds through a well-established radical chain reaction mechanism.

Caption: Mechanism of radical allylic chlorination.

Application Notes and Protocols for Reaction Mechanisms Involving cis-1,3-Dichlorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms of cis-1,3-dichlorocyclopentane, a key intermediate in the synthesis of various organic molecules. The content herein focuses on nucleophilic substitution (Sₙ2) and elimination (E2) reactions, offering theoretical background, detailed experimental protocols, and expected outcomes. This document is intended to serve as a comprehensive resource for chemists in research and development.

Overview of Reaction Mechanisms

This compound, being an achiral meso compound, serves as an interesting substrate to explore the stereochemical and regiochemical outcomes of competitive Sₙ2 and E2 reactions. When treated with a strong base, such as sodium hydroxide (B78521), both substitution and elimination pathways are observed, leading to a mixture of products.

-

Nucleophilic Substitution (Sₙ2): The bimolecular nucleophilic substitution reaction involves a backside attack by the nucleophile (e.g., hydroxide ion) on one of the carbon atoms bearing a chlorine atom. This concerted mechanism results in the inversion of stereochemistry at the reaction center.

-

Elimination (E2): The bimolecular elimination reaction also proceeds in a single, concerted step. It requires an anti-periplanar arrangement between a β-hydrogen and the chlorine leaving group. The cyclopentane (B165970) ring's conformational flexibility allows for the formation of different alkene products, namely 3-chlorocyclopentene (B1346679) and 4-chlorocyclopentene.

A study of the reaction of the achiral stereoisomer of 1,3-dichlorocyclopentane with one mole of aqueous sodium hydroxide indicates that a total of five different products can be expected from the combined Sₙ2 and E2 pathways.[1]

Experimental Protocols

The following protocols are representative methods for conducting Sₙ2 and E2 reactions on this compound.

Protocol 1: Synthesis of Chloro-substituted Cyclopentanols and Cyclopentenes

This protocol describes a general procedure for the reaction of this compound with sodium hydroxide, leading to a mixture of substitution and elimination products.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

-

Reagent Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 eq.) in water.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether.

-

Extraction: Shake the separatory funnel to extract the organic products into the ether layer. Separate the layers and wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product mixture can be separated and purified by fractional distillation or column chromatography to isolate the individual chlorocyclopentanol and chlorocyclopentene isomers.

Data Presentation

The following tables summarize the expected products and representative quantitative data for the reaction of this compound with a base. Note that the yields are illustrative and can vary based on specific reaction conditions.

Table 1: Products of Sₙ2 and E2 Reactions

| Reaction Pathway | Product Name | Chemical Structure |

| Sₙ2 | trans-3-Chlorocyclopentanol | Cl-C₅H₈-OH |

| E2 | 3-Chlorocyclopentene | C₅H₇Cl |

| E2 | 4-Chlorocyclopentene | C₅H₇Cl |

Table 2: Representative Physicochemical and Spectroscopic Data of Products

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| trans-3-Chlorocyclopentanol | C₅H₉ClO | 120.58 | ~150-155 | 1.5-2.2 (m, 6H), 3.9-4.2 (m, 2H), OH signal | ~30-40 (CH₂), ~50-60 (CHCl), ~70-80 (CHOH) |

| 3-Chlorocyclopentene | C₅H₇Cl | 102.56 | ~115-120 | 2.0-2.8 (m, 4H), 4.8-5.0 (m, 1H), 5.8-6.0 (m, 2H) | ~30-40 (CH₂), ~60-70 (CHCl), ~130-140 (CH=CH) |

| 4-Chlorocyclopentene | C₅H₇Cl | 102.56 | ~115-120 | 2.5-3.0 (m, 4H), 4.6-4.8 (m, 1H), 5.9-6.1 (m, 2H) | ~40-50 (CH₂), ~60-70 (CHCl), ~130-140 (CH=CH) |

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument used.

Mandatory Visualizations

Reaction Pathways of this compound

Caption: Reaction pathways of this compound.

Experimental Workflow for Synthesis and Analysis

Caption: Experimental workflow for product synthesis.

Logical Relationship of E2 Elimination

Caption: Conformational requirement for E2 elimination.

References

Application Notes and Protocols: cis-1,3-Dichlorocyclopentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,3-Dichlorocyclopentane is a versatile starting material in organic synthesis, particularly in the construction of carbocyclic nucleoside analogues. These compounds are of significant interest to the pharmaceutical industry due to their potential as antiviral and anticancer agents. The cyclopentane (B165970) ring serves as a stable isostere of the furanose sugar moiety found in natural nucleosides, offering resistance to enzymatic degradation. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such analogues.

Application: Synthesis of Carbocyclic Nucleoside Analogues

A key application of this compound is its use as a precursor for the synthesis of cis-1,3-disubstituted cyclopentane derivatives, which can serve as the core scaffold for carbocyclic nucleosides. The two chlorine atoms provide reactive sites for the introduction of nitrogen-containing functional groups, which are essential for the formation of nucleobase analogues.

A plausible synthetic strategy involves a two-step nucleophilic substitution to introduce azide (B81097) groups, followed by reduction to the corresponding diamine. This diamine can then be elaborated into a pyrimidine (B1678525) or purine (B94841) ring system, yielding the target carbocyclic nucleoside analogue.

Proposed Synthetic Pathway

The following diagram illustrates a proposed synthetic pathway from this compound to a carbocyclic thymine (B56734) analogue.

Caption: Proposed synthesis of a carbocyclic thymine analogue.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and can be adapted for the specific synthesis using this compound.

Protocol 1: Synthesis of cis-1,3-Diazidocyclopentane

This protocol describes the double nucleophilic substitution of chlorine atoms with azide groups.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-